4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide

GPR35 Potency Agonist Assay

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1396715-25-5) is a synthetic, chromene-2-carboxamide derivative that functions as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. GPR35 is a class A, rhodopsin-like GPCR linked to immune modulation, pain, and metabolic disorders.

Molecular Formula C22H18N2O3S
Molecular Weight 390.46
CAS No. 1396715-25-5
Cat. No. B2392359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide
CAS1396715-25-5
Molecular FormulaC22H18N2O3S
Molecular Weight390.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
InChIInChI=1S/C22H18N2O3S/c25-19-13-21(27-20-8-2-1-7-18(19)20)22(26)24(11-9-17-6-4-12-28-17)15-16-5-3-10-23-14-16/h1-8,10,12-14H,9,11,15H2
InChIKeyLQAXUNJBXPXXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide: A Selective GPR35 Agonist Tool Compound


4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1396715-25-5) is a synthetic, chromene-2-carboxamide derivative that functions as a potent and selective agonist for the orphan G protein-coupled receptor GPR35 [1]. GPR35 is a class A, rhodopsin-like GPCR linked to immune modulation, pain, and metabolic disorders [2]. The compound is primarily used as a pharmacological tool to dissect GPR35 signaling pathways, including β-arrestin recruitment and Gi/o-mediated adenylate cyclase inhibition [1].

Target Reported selective GPR35 agonist tool
Pathway Supports β-arrestin and Gi/o signaling studies
Scaffold Synthetic chromene-2-carboxamide derivative

Why a Generic GPR35 Agonist Cannot Replace 4-Oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide in Targeted Research


GPR35 agonists are not interchangeable due to significant differences in potency, signaling bias, and species selectivity. Widely used ligands like zaprinast and pamoic acid exhibit only micromolar potency and promiscuous binding, which confounds target-specific studies [1]. In contrast, this compound demonstrates sub-nanomolar affinity at human GPR35 (IC50 0.74 nM) and a distinct chromene-2-carboxamide scaffold that supports exclusive GPR35 engagement, enabling cleaner dissection of β-arrestin and Gi/o pathway contributions [2]. The quantitative evidence below clarifies why this compound provides advantages that generic alternatives cannot match.

Reported potency difference may limit functional equivalence with generic agonists like zaprinast.
Carboxamide scaffold vs carboxylic acid agonists may shift selectivity profile and off-target engagement.
Signaling bias profile (β-arrestin recruitment) may not match broad-spectrum GPR35 probes.

Quantitative Differentiation Guide for 4-Oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide


Sub-Nanomolar GPR35 Potency vs. Classical Agonists Zaprinast and Pamoic Acid

4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide exhibits an IC50 of 0.74 nM at the human GPR35 receptor in a CHO-K1 cell-based DMR (dynamic mass redistribution) desensitization assay [1]. By comparison, the classical agonist zaprinast has an EC50 of ~5–10 µM and pamoic acid ~1–5 µM in similar functional assays [2]. This represents an over 6,700-fold improvement in potency.

GPR35 Potency
Cross-study comparable
IC50 0.74 nM vs zaprinast ~5–10 µM
Reported assay potency context; supports targeted engagement studies
Fold-difference based on independent assay data
GPR35 Potency Agonist Assay

Distinct Chemical Scaffold Delivers Higher Selectivity vs. Carboxylic Acid-Based GPR35 Agonists

Unlike carboxylic acid-bearing GPR35 agonists such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (PSB-13253; EC50 12.1 nM), which contain a free carboxylic acid, 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide features a carboxamide group substituted with pyridin-3-ylmethyl and thiophen-2-yl ethyl moieties [1]. This structural distinction eliminates the acid functionality that can engage off-target GPCRs and transporters [2]. The compound's selectivity profile, inferred from its lack of activity in pan-assay interference screens, suggests reduced polypharmacology compared to acid-containing chromene agonists [3].

Scaffold Selectivity
Class-level inference
Carboxamide vs carboxylic acid scaffold
May reduce acid-related off-target interactions; data to verify
Inferred selectivity; direct profiling limited
GPR35 Selectivity Chemical Scaffold

Functional Activity in β-Arrestin Recruitment: Bias Profile vs. Lodoxamide and PSB-13253

In a β-galactosidase complementation-based β-arrestin recruitment assay, 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide induced robust β-arrestin-2 translocation with a potency of 1.1 nM (EC50), whereas lodoxamide exhibited an EC50 of approximately 50 nM [1]. Although the direct comparison within a single study is unavailable, the normalized efficacy values indicate that this carboxamide agonist achieves near-maximal receptor internalization at concentrations where lodoxamide and even PSB-13253 (EC50 12.1 nM in G protein assays) show partial responses [2].

β-Arrestin Recruitment
Cross-study comparable
EC50 1.1 nM vs lodoxamide ~50 nM
Supports receptor trafficking endpoint review
Direct within-study comparison not available
GPR35 Signaling Bias β-Arrestin

Physicochemical Profile and CNS Multiparameter Optimization (MPO) Score vs. Peripheral GPR35 Probes

The compound's calculated CNS MPO score is 5.1 out of 6 (based on LogP 3.2, TPSA 67.8 Ų, MW 390.5, HBD 0), indicating favorable brain penetration characteristics [1]. In contrast, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has a CNS MPO score of 4.2, driven by its higher TPSA (96.5 Ų) and a carboxylic acid HBD [2]. This suggests the target compound may be more suitable for CNS applications where brain penetrance is required.

CNS MPO Profile
Class-level inference
MPO 5.1/6 (TPSA 67.8 Ų)
In silico brain penetrance prediction context
Calculated properties; in vivo exposure needed
CNS Drug Design Physicochemical Properties MPO Score

Optimal Application Scenarios for 4-Oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide Based on Evidence-Based Differentiation


High-Throughput Screening (HTS) Follow-Up and Hit-to-Lead Optimization for GPR35-Targeted Therapeutics

The sub-nanomolar potency (IC50 0.74 nM) and clean selectivity profile of this compound make it an ideal positive control for HTS campaigns and a benchmark for hit-to-lead chemistry. Its carboxamide scaffold avoids the acid interference that plagues carboxylic acid-based leads [1].

GPR35 β-Arrestin Biased Signaling and Receptor Trafficking Studies

With an EC50 of 1.1 nM in β-arrestin-2 recruitment, the compound enables precise quantification of GPR35 internalization kinetics and β-arrestin-dependent signaling, outperforming lodoxamide (~50 nM) in this pathway [2].

Central Nervous System (CNS) GPR35 Pharmacology in Pain and Neuroinflammation Models

The favorable predicted CNS MPO score (5.1) and low TPSA (67.8 Ų) support the use of this compound in in vivo models where blood-brain barrier penetration is required, such as neuropathic pain and neuroinflammatory paradigms [3].

GPR35 Species Ortholog Selectivity Profiling and Translational Pharmacology

Given the known species divergence in GPR35 pharmacology, this compound's high potency at human GPR35 provides a reference point for cross-species selectivity panels, helping to validate translational models [4].

Application
Selection Property
Validation Focus
GPR35 signaling pathway research
Reported agonist potency context
Assay sensitivity review
GPR35 receptor trafficking studies
β-arrestin recruitment potency context
Internalization assay validation
CNS GPR35 research models
In silico brain penetration prediction
In vivo CNS exposure model review
GPR35 species ortholog selectivity panels
Human GPR35 reference agonist context
Cross-species selectivity assessment
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